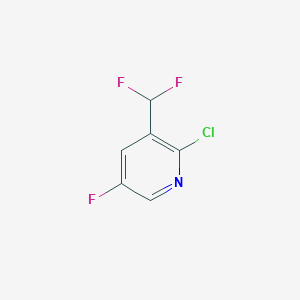

2-Chloro-3-(difluoromethyl)-5-fluoropyridine

Description

BenchChem offers high-quality 2-Chloro-3-(difluoromethyl)-5-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(difluoromethyl)-5-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-(difluoromethyl)-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3N/c7-5-4(6(9)10)1-3(8)2-11-5/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNUGNMCGLNOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Literature review of fluorinated pyridine intermediates in drug discovery

Executive Summary

The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry.[1][2] Approximately 20% of all FDA-approved drugs contain fluorine, with a significant subset utilizing fluorinated pyridine intermediates . This guide synthesizes the physicochemical rationale, synthetic methodologies, and clinical applications of these motifs.

For the drug developer, the fluorinated pyridine is not merely a structural motif but a functional tool used to:

-

Modulate Basicity: Lower the pKa of the pyridine nitrogen to reduce off-target hERG binding and improve membrane permeability.

-

Block Metabolism: Prevent oxidative clearance by Cytochrome P450 (CYP) enzymes at labile C-H sites.

-

Alter Lipophilicity: Fine-tune LogD to optimize volume of distribution (

) and CNS penetration.

Part 1: Physicochemical & DMPK Rationale

The "Fluorine Effect" on the pyridine ring is governed by the high electronegativity of fluorine (

Modulation of Basicity (pKa)

Unsubstituted pyridine has a pKa of

-

Causality: A lower pKa reduces the percentage of the ionized species at physiological pH (7.4). This increases the concentration of the neutral species, enhancing passive membrane permeability.

-

Safety Implication: Reducing basicity often correlates with reduced affinity for the hERG potassium channel, mitigating cardiotoxicity risks.

Metabolic Blocking

Pyridines are prone to oxidation by CYP450 enzymes, typically at the electron-rich C-2 or C-4 positions, leading to N-oxide formation or ring hydroxylation.

-

Mechanism: Replacing a labile C-H bond with C-F blocks this metabolic "soft spot" because the C-F bond is resistant to the radical abstraction mechanism employed by CYP enzymes.[3]

-

Result: Extended half-life (

) and improved oral bioavailability (

Data Summary: Physicochemical Impact

| Property | Pyridine (Ref) | 2-Fluoropyridine | 3-Fluoropyridine | Impact on Drug Design |

| pKa (Conj. Acid) | 5.23 | -0.44 | 2.97 | Drastically reduces basicity; improves permeability. |

| Dipole Moment (D) | 2.2 | 3.1 | 2.0 | alters solvation and binding pocket orientation. |

| Metabolic Stability | Low (N-ox/C-OH) | High | Moderate | Blocks C-2 oxidation; prolongs |

Part 2: Synthetic Methodologies

The synthesis of fluorinated pyridines has evolved from harsh halogen exchange reactions to mild, late-stage functionalization.

Nucleophilic Aromatic Substitution ( ) / Halex

The classical "Halex" (Halogen Exchange) reaction involves displacing a chloride or nitro group with fluoride.

-

Reagents: spray-dried KF, CsF, or TBAF in polar aprotic solvents (DMSO, NMP).

-

Limitation: Requires electron-deficient rings (e.g., presence of

or

Direct C-H Fluorination (Radical/Electrophilic)

Modern methods utilize

-

Mechanism: Silver(II) fluoride acts as both an oxidant and a fluorine source. The pyridine nitrogen coordinates to Ag, directing the fluoride radical attack to the ortho (C-2) position.

-

Utility: Ideal for late-stage functionalization of complex leads.

De Novo Synthesis (Rh-Catalyzed)

A modular approach involving the [2+2+2] cycloaddition of

-

Advantage: Allows construction of the pyridine ring with fluorine pre-installed at difficult positions (e.g., C-3) with high regiocontrol.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing fluorinated pyridines based on the desired substitution pattern.

Figure 1: Synthetic decision tree for selecting the optimal fluorination strategy based on regiochemistry.

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of 2-Fluoropyridines via N-Oxide Activation

This protocol is selected for its high reliability and safety compared to fluorine gas or anhydrous HF. It utilizes the conversion of pyridine N-oxides to 2-pyridyltrialkylammonium salts, followed by nucleophilic displacement.[4]

Target Intermediate: 2-Fluoro-4-methoxy-pyridine Starting Material: 4-Methoxy-pyridine-N-oxide

Reagents:

-

Activator: Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP)

-

Base: Diisopropylethylamine (DIPEA)

-

Fluoride Source: Tetrabutylammonium fluoride (TBAF, 1M in THF)[4]

-

Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

-

Activation:

-

Charge a flame-dried round-bottom flask with 4-Methoxy-pyridine-N-oxide (1.0 equiv) and PyBrOP (1.2 equiv).

-

Add anhydrous DCM (0.1 M concentration) under

atmosphere. -

Add DIPEA (3.0 equiv) dropwise at

. -

Causality: DIPEA neutralizes the HBr byproduct. PyBrOP activates the N-oxide oxygen, creating a facile leaving group.

-

Stir at room temperature for 2 hours. Formation of the intermediate salt can be monitored by LCMS.

-

-

Fluorination:

-

To the reaction mixture containing the activated intermediate, add TBAF (1M in THF, 2.0 equiv) dropwise.

-

Stir at room temperature for 12 hours.

-

Mechanism: The fluoride ion attacks the C-2 position via an

-like mechanism, displacing the bulky phosphonium oxide leaving group.

-

-

Work-up & Purification:

-

Quench with saturated aqueous

. -

Extract with DCM (

). -

Dry organic layers over

and concentrate in vacuo. -

Purify via flash column chromatography (Hexanes/EtOAc).

-

Self-Validating Checkpoint: The appearance of a doublet in

Part 5: Case Studies in Drug Discovery

Alpelisib (Piqray)

-

Indication: PI3K

inhibitor for breast cancer.[1] -

Structure: Contains a 2-trifluoro-t-butyl pyridine moiety.

-

Role of Fluorine: The fluorinated motif provides metabolic stability against oxidative dealkylation and fills a hydrophobic pocket in the PI3K kinase domain, enhancing potency.

Vericiguat (Verquvo)

-

Indication: Soluble Guanylate Cyclase (sGC) stimulator for heart failure.

-

Structure: Features a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core.

-

Role of Fluorine: The fluorine atom at the 5-position of the pyridine ring (within the fused system) blocks a primary site of metabolism, significantly extending the drug's half-life to allow once-daily dosing.

Part 6: References

-

A Comparative Guide to the Metabolic Stability of Fluorinated Pyridines . BenchChem.

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 . Molecules.

-

Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts . Organic Letters.

-

Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines . Organic Letters.

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination . Journal of the American Chemical Society.

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine . Current Medicinal Chemistry.

-

Nucleophilic aromatic substitution . Wikipedia.

Sources

Navigating the Metabolic Landscape: A Technical Guide to the Stability of Difluoromethylated Pyridine Derivatives

Introduction: The Rise of the Difluoromethyl Group in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic profiles.[1][2][3] Among the various fluorinated motifs, the difluoromethyl (-CF2H) group, particularly when appended to a pyridine ring, presents a unique combination of properties that address critical challenges in drug design, such as metabolic stability, bioavailability, and target engagement.[1][2][4]

The -CF2H group is increasingly utilized as a bioisostere for hydroxyl, thiol, and amine functionalities.[4][5][6] Its strong electron-withdrawing nature and lipophilicity contribute to improved membrane permeability and binding affinity.[4] A key advantage of the difluoromethyl group is its enhanced resistance to oxidative metabolism, largely due to the strength of the carbon-fluorine (C-F) bond, which is less susceptible to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[1][7][8]

This guide provides an in-depth technical exploration of the metabolic stability of difluoromethyl-substituted pyridines, offering a comprehensive overview of the metabolic pathways, experimental protocols for stability assessment, and interpretation of the resulting data for drug development professionals.

The Metabolic Fate of Difluoromethylated Pyridines

The metabolism of xenobiotics, including pharmaceuticals, is broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily mediated by CYP enzymes, introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to facilitate excretion.[7][9]

The Role of Cytochrome P450 Enzymes

CYP enzymes, a superfamily of heme-containing monooxygenases, are responsible for the oxidative metabolism of a vast majority of drugs.[7] While the C-F bond is robust, CYP-mediated metabolism of difluoromethylated compounds can still occur, albeit often at a slower rate compared to their non-fluorinated analogs.[7][10] Potential metabolic pathways include:

-

Hydroxylation: CYP enzymes can catalyze the hydroxylation of the difluoromethyl group, which can lead to unstable intermediates that may subsequently lose fluoride.[11]

-

Oxidative Defluorination: In some cases, CYP enzymes can directly mediate the oxidative defluorination of aromatic fluorides, potentially leading to the formation of reactive metabolites.[12][13]

-

Pyridine Ring Oxidation: The pyridine ring itself is susceptible to oxidation, which can be a significant metabolic pathway.

The Influence of Aldehyde Oxidase (AO)

Aldehyde oxidase, a cytosolic enzyme, plays a crucial role in the metabolism of nitrogen-containing heterocyclic compounds, including pyridines.[14][15][16] AO catalyzes the oxidation of electron-deficient carbons adjacent to the nitrogen atom in the pyridine ring.[14] This can be a major clearance pathway for pyridine derivatives, and its contribution should be carefully assessed, especially when CYP-mediated metabolism is blocked by fluorination.[14][16][17] It is important to note that there are significant species differences in AO activity, which can complicate the extrapolation of preclinical data to humans.[18]

Below is a diagram illustrating the potential metabolic pathways for a difluoromethylated pyridine derivative.

Caption: Potential metabolic pathways of difluoromethylated pyridine derivatives.

Assessing Metabolic Stability: The In Vitro Liver Microsomal Assay

The in vitro liver microsomal stability assay is a fundamental tool for evaluating the susceptibility of a compound to Phase I metabolism.[19][20][21] Liver microsomes are subcellular fractions rich in CYP enzymes.[20] This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes and the required cofactor, NADPH.[20]

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a generalized framework for conducting a liver microsomal stability assay.

1. Materials and Reagents:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Liver microsomes (from human or other species of interest)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)

-

Acetonitrile or methanol (for quenching the reaction)

-

Internal standard (for LC-MS/MS analysis)

2. Experimental Workflow:

The following diagram outlines the key steps in the microsomal stability assay workflow.

Caption: Workflow for the in vitro liver microsomal stability assay.

3. Data Analysis and Interpretation:

The concentration of the test compound at each time point is determined by LC-MS/MS. The percentage of the compound remaining at each time point is calculated relative to the zero-minute time point.

The rate of metabolism is determined by plotting the natural logarithm of the percentage of compound remaining against time. The slope of the linear portion of this plot represents the elimination rate constant (k).

From the elimination rate constant, two key parameters are calculated:

-

In vitro half-life (t½): This is the time required for 50% of the compound to be metabolized. It is calculated using the following equation:

-

t½ = 0.693 / k

-

-

Intrinsic clearance (CLint): This represents the intrinsic ability of the liver enzymes to metabolize a compound. It is calculated using the following equation:

-

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

-

Data Presentation: A Comparative Overview

The results of the microsomal stability assay are typically presented in a table for easy comparison of different compounds.

| Compound | Species | t½ (min) | CLint (µL/min/mg protein) |

| Test Compound A | Human | 45 | 15.4 |

| Test Compound B | Human | > 60 | < 11.6 |

| Verapamil (Control) | Human | 8 | 86.6 |

| Warfarin (Control) | Human | > 60 | < 11.6 |

Table 1: Example Data from a Human Liver Microsomal Stability Assay.

Beyond Microsomes: S9 Fraction and Hepatocyte Assays

While the microsomal stability assay is a valuable tool, it primarily assesses Phase I metabolism. To gain a more comprehensive understanding of a compound's metabolic fate, other in vitro systems can be employed:

-

S9 Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, including AO and Phase II conjugation enzymes.[14] This assay provides a broader picture of metabolism.

-

Hepatocyte Stability Assay: Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors.[14] These assays can provide information on both Phase I and Phase II metabolism, as well as transporter-mediated uptake and efflux.

Analytical Considerations for Fluorinated Compounds

The analysis of fluorinated compounds and their metabolites can be performed using various techniques. While LC-MS/MS is the most common method for quantitative analysis in metabolic stability assays, other techniques can provide valuable information:

-

¹⁹F NMR Spectroscopy: This technique can be used to identify and quantify fluorine-containing metabolites in biological samples, providing insights into the metabolic fate of the fluorine atom itself.[22]

-

Gas Chromatography (GC): GC can be used for the analysis of volatile fluorine-containing compounds.[23]

Conclusion: A Strategic Approach to Metabolic Stability

The difluoromethyl group is a valuable tool in the medicinal chemist's arsenal for enhancing the metabolic stability of drug candidates. A thorough understanding of the potential metabolic pathways, coupled with a systematic in vitro evaluation using assays such as the liver microsomal stability assay, is crucial for the successful development of difluoromethylated pyridine derivatives. By carefully assessing and optimizing metabolic stability early in the drug discovery process, researchers can increase the likelihood of identifying candidates with favorable pharmacokinetic profiles and a higher probability of clinical success.

References

- The Ascendance of Difluoromethoxy-Substituted Pyridines in Modern Drug Discovery: A Technical Guide. Benchchem.

- Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Research Explorer - The University of Manchester.

- Navigating the Metabolic Maze: A Comparative Guide to the Stability of Pyridine-Based Compounds. Benchchem.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.

- Aldehyde Oxidase. Cambridge MedChem Consulting.

- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener

- C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. PMC.

- Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides.

- Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed.

- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).

- Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorin

- Aldehyde oxidase. Wikipedia.

- Alternate Strategies to Obtain Mass Balance without the Use of Radiolabeled Compounds: Application of Quantitative Fluorine (19F) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies.

- Biologically active molecules containing difluoromethyl group.

- Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group - Princeton University.

- Difluoromethyl. Alfa Chemistry.

- ANALYTICAL METHODS.

- CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. Books.

- Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiop

- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethyl

- The Dark Side of Fluorine. Fluoride Alert.

- Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modul

- Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery.

- Application Notes and Protocols for Assessing the Metabolic Stability of Pyrimidine Deriv

- CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Thermo Fisher Scientific.

- Metabolic Stability Assays. WuXi AppTec Lab Testing Division.

- Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.

- Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO).

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. mdpi.com [mdpi.com]

- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fluoridealert.org [fluoridealert.org]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. Aldehyde oxidase - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. atsdr.cdc.gov [atsdr.cdc.gov]

Patent landscape for 2-Chloro-3-(difluoromethyl)-5-fluoropyridine derivatives

This guide provides an in-depth technical analysis of the patent landscape, synthetic pathways, and strategic utility of 2-Chloro-3-(difluoromethyl)-5-fluoropyridine .[1][2] This specific scaffold represents a high-value "magic methyl" bioisostere application in modern agrochemical and pharmaceutical discovery.[1][2]

Executive Summary: The Fluoropyridine Renaissance

The 2-Chloro-3-(difluoromethyl)-5-fluoropyridine scaffold is a critical intermediate in the "Next-Generation" class of halogenated heterocycles.[1][2] While trifluoromethyl (-CF₃) groups have historically dominated intellectual property (IP) in this space, the difluoromethyl (-CF₂H) moiety has emerged as a superior lipophilic hydrogen bond donor.[2]

-

Core Utility: The -CF₂H group at the C3 position acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups but with significantly higher metabolic stability and lipophilicity.[1][2] The C5-Fluorine atom blocks metabolic oxidation (P450 blocking), while the C2-Chlorine serves as the electrophilic "handle" for SNAr coupling reactions.[2]

-

Primary Industry: Agrochemicals (SDHI Fungicides, PPO Herbicides) and Oncology (Kinase Inhibitors).[2]

-

IP Status: The landscape is dominated by process patents focusing on the cost-effective introduction of the -CF₂H group, moving away from expensive fluorinating reagents (DAST) toward industrial halogen exchange (HALEX) methods.[2]

Part 1: Technical Synthesis & Process Chemistry

The synthesis of this molecule is non-trivial due to the competing reactivities of the halogenated positions. The industrial "Gold Standard" route relies on the functionalization of 2-Chloro-5-fluoro-3-methylpyridine .[1][2]

Mechanism: The "Side-Chain" Activation Route

This route avoids the use of unstable diazonium intermediates, preferring robust radical chlorination followed by halogen exchange.

-

Precursor: 2-Chloro-5-fluoro-3-methylpyridine (Commercially available, CAS 38186-84-4).[1][2]

-

Step 1: Radical Side-Chain Chlorination.

-

Step 2: Geminal Fluorination (The "Swish" Reaction). [2]

Experimental Protocol: Laboratory Scale (Deoxofluorination Route)

For research validation where high purity is required over cost efficiency.[2]

Reagents:

-

Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®[1]

-

Solvent: Dichloromethane (DCM) (Anhydrous)[2]

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 250mL RBF with 2-Chloro-5-fluoronicotinaldehyde (10.0 mmol) and anhydrous DCM (50 mL) under N₂ atmosphere.

-

Addition: Cool the system to -78°C. Add DAST (2.5 eq, 25.0 mmol) dropwise via syringe pump to prevent exotherms.

-

Reaction: Allow the mixture to warm to RT over 4 hours. Monitor via TLC (Hexane/EtOAc 8:2). The aldehyde carbonyl peak (approx 1700 cm⁻¹) should disappear.[2]

-

Quench: Critical Safety Step. Cool back to 0°C. Quench by slow addition of sat. NaHCO₃. Warning: DAST hydrolysis releases HF; use plasticware if possible or glass with immediate neutralization.[2]

-

Isolation: Extract with DCM (3x), dry over MgSO₄, and concentrate.

-

Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

Part 2: Patent Landscape & IP Analysis

The IP landscape for this molecule is segmented into Composition of Matter (downstream actives) and Process Patents (synthesis).[2]

Major Assignees

-

Syngenta / Adama: Heavy patent activity in pyridine-based herbicides.[1][2] The 3-difluoromethyl motif is central to their "Picolinamide" fungicide platforms.[1][2]

-

Bayer CropScience: Extensive IP covering fluorinated pyridine intermediates for SDHI (Succinate Dehydrogenase Inhibitor) fungicides.[2]

-

Ishihara Sangyo Kaisha (ISK): Historical dominance in SL-series herbicides utilizing polysubstituted pyridines.[1][2]

Key Patent Classes

| Patent Class | Focus | Relevance to Topic |

| C07D 213/61 | Halogenated Pyridines | Core composition of matter for the intermediate itself.[1][2][3][4][5][6][7] |

| A01N 43/40 | Pyridine Biocides | Downstream application patents (Agro).[2] |

| Process IP | Fluorination Technologies | Patents covering the specific use of HF/Catalysts to convert -CHCl₂ to -CHF₂ on pyridines.[1][2] |

Strategic "White Space"

Most existing patents cover the trifluoromethyl (-CF₃) analogs (e.g., Fluazifop precursors).[2] The difluoromethyl (-CHF₂) space is less crowded, offering freedom-to-operate (FTO) for companies developing novel kinase inhibitors or herbicides that require fine-tuned lipophilicity (LogP modulation) without the steric bulk of a CF₃ group.[2]

Part 3: Visualization of Synthesis Logic

The following diagram illustrates the industrial logic flow from the commercially available picoline precursor to the target difluoromethyl derivative.

Caption: Industrial synthesis pathway via radical side-chain chlorination and subsequent halogen exchange (HALEX).

Part 4: Analytical Data & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. The presence of the Geminal Difluoro proton is the key diagnostic marker.

Spectroscopic Signature Table

| Technique | Expected Signal | Mechanistic Interpretation |

| ¹H NMR | δ 6.5 - 7.2 ppm (t, 1H) | The characteristic triplet ( |

| ¹⁹F NMR | δ -110 to -125 ppm (d) | Doublet signal for the -CHF₂ fluorines.[1][2] |

| ¹⁹F NMR | δ -130 to -140 ppm (s) | Singlet signal for the aromatic C5-Fluorine.[1][2] |

| GC-MS | M+ = 181/183 | Molecular ion peak showing the characteristic Chlorine isotope pattern (3:1 ratio).[1][2] |

References

-

Sigma-Aldrich. (n.d.).[1][2] 2,3-Difluoro-5-chloropyridine Product Sheet. (Base scaffold comparison). Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025).[2] 2,3-Dichloro-5-(trifluoromethyl)pyridine Patent Data. (Analogous chemistry landscape). Retrieved from [2]

-

Google Patents. (2013).[2] CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine.[1][2][6] (Process chemistry foundation).[2][8] Retrieved from

-

Chem-Impex International. (n.d.).[1][2] 2-Chloro-5-fluoro-3-methylpyridine.[1][2][7] (Precursor availability).[2][9] Retrieved from [2]

-

BenchChem. (n.d.).[2] 2-(Chloromethyl)-3,5-difluoropyridine Structure & Data. (Regioisomer analysis). Retrieved from

Sources

- 1. 951652-82-7|2-Chloro-5-(chloromethyl)-3-fluoropyridine|BLD Pharm [bldpharm.com]

- 2. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-DIFLUORO-5-CHLOROPYRIDINE (CDFP) [agrochemicals.com.cn]

- 4. 2,3-Difluoro-5-Chloropyridine Chemical Intermediates For Pesticide Industry Cas 89402-43-7 [m.ddvppesticide.com]

- 5. agrochemx.com [agrochemx.com]

- 6. CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 7. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 8. guidechem.com [guidechem.com]

- 9. 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem [benchchem.com]

Solubility profile of 2-Chloro-3-(difluoromethyl)-5-fluoropyridine in organic solvents

An In-Depth Technical Guide for Process Research & Development

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 2-Chloro-3-(difluoromethyl)-5-fluoropyridine , a critical heterocyclic building block in the synthesis of next-generation agrochemicals and kinase inhibitors.

Unlike simple halogenated pyridines, the presence of the difluoromethyl (

Part 1: Molecular Characterization & Physicochemical Basis

To understand the solubility of this molecule, we must first deconstruct its electronic and steric environment. The solubility profile is governed by the competition between the lipophilic halogenated ring and the dipole-dipole interactions of the substituents.

1.1 Structural Analysis

-

Core Scaffold: Electron-deficient pyridine ring (

-deficient). -

2-Chloro Substituent: Enhances lipophilicity (

effect, though weak on pyridine) and serves as the primary reactive handle for -

5-Fluoro Substituent: High electronegativity withdraws electron density, reducing the basicity of the pyridine nitrogen and decreasing water solubility.

-

3-Difluoromethyl (

) Group (The Critical Differentiator):-

Lipophilicity: Unlike a hydroxyl group, the

group is lipophilic, promoting solubility in non-polar solvents (DCM, Toluene). -

H-Bond Acidity: The C-H bond in

is polarized by the two geminal fluorines, making it a weak hydrogen bond donor . This allows the molecule to interact favorably with H-bond acceptor solvents (DMSO, Acetone, THF), a property absent in trifluoromethyl (

-

1.2 Predicted Physicochemical Properties

Note: Values are predicted based on structural analogs (e.g., 2-chloro-5-fluoropyridine) and group contribution methods.

| Property | Predicted Value | Impact on Solubility |

| Molecular Weight | ~181.5 g/mol | Low MW favors good solubility in diverse organic solvents. |

| LogP (Octanol/Water) | 2.1 – 2.8 | Moderately lipophilic. Poor water solubility; high affinity for organic layers. |

| H-Bond Donors | 1 (Weak, | Enhances solubility in ethers, ketones, and amides. |

| H-Bond Acceptors | 3 (N, F, F) | Facilitates solvation in protic organic solvents (MeOH). |

| Physical State | Low-melting solid or liquid | Lower lattice energy barrier for dissolution compared to high-melting analogs. |

Part 2: Solubility Profile (Solvent Class Analysis)

The following profile categorizes solvents by their thermodynamic interaction with the solute.

2.1 Chlorinated Solvents (The "Gold Standard")

-

Solvents: Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane.

-

Solubility: Very High (>500 mg/mL) .

-

Mechanism: Strong dispersion forces and dipole-dipole interactions match the halogenated nature of the solute.

-

Application: Ideal for extraction (work-up) and transport.

2.2 Polar Aprotic Solvents (Reactive Media)

-

Solvents: DMSO, DMF, NMP, Acetonitrile.

-

Solubility: High (>200 mg/mL) .

-

Mechanism: The solvent's oxygen/nitrogen lone pairs act as H-bond acceptors for the

proton. -

Application: Preferred solvents for nucleophilic aromatic substitution (

) reactions where the 2-Cl is displaced.

2.3 Non-Polar / Hydrocarbon Solvents

-

Solvents: Hexane, Heptane, Toluene.

-

Solubility: Moderate to High .[1]

-

Toluene: High solubility due to

- -

Heptane: Moderate.[1] Often used as an anti-solvent to crash out the product during crystallization.

-

2.4 Protic Solvents

-

Solvents: Methanol, Ethanol, Isopropanol.[2]

-

Solubility: Moderate .[1]

-

Mechanism: While the solute accepts H-bonds from the solvent, the high lipophilicity of the fluorinated ring limits solubility compared to non-fluorinated pyridines.

-

Application: Useful for recrystallization (cooling yields precipitate).

2.5 Aqueous Media

-

Solvents: Water, PBS (pH 7.4).

-

Solubility: Very Low / Insoluble (<0.1 mg/mL) .

-

Note: Solubility may increase slightly at very low pH (< pH 2) due to protonation of the pyridine nitrogen, but the electron-withdrawing F and

groups make the nitrogen extremely weakly basic (

Part 3: Experimental Determination Protocol

As a Senior Scientist, relying solely on prediction is insufficient. The following is a Thermodynamic Solubility Protocol using HPLC, designed to be self-validating and robust.

3.1 Experimental Workflow (DOT Diagram)

Figure 1: Thermodynamic solubility determination workflow ensuring saturation equilibrium.

3.2 Detailed Protocol Steps

1. Preparation of Saturated Solutions:

-

Weigh approximately 10 mg of 2-Chloro-3-(difluoromethyl)-5-fluoropyridine into a 1.5 mL HPLC vial.

-

Add 250 µL of the target solvent.

-

Critical Check: If the solid dissolves immediately, add more solid until a suspension persists. Causality: Solubility cannot be measured if the solution is not at thermodynamic equilibrium (saturated).[3]

2. Equilibration:

-

Cap vials and agitate (orbital shaker) at 25°C for 24 hours.

-

Validation: Light-sensitive compounds should be wrapped in foil. (Pyridines are generally stable, but fluorinated intermediates can be light-sensitive).

3. Phase Separation:

-

Centrifuge at 13,000 rpm for 10 minutes OR filter through a 0.2 µm PTFE filter .

-

Note: Do not use Nylon filters, as halogenated pyridines can adsorb to the membrane, skewing results.

4. Quantification (HPLC-UV):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5%

95% B). -

Detection: UV at 254 nm (aromatic ring) and 220 nm.

-

Calculation: Compare peak area of the filtrate against a 5-point calibration curve of the standard in Acetonitrile.

Part 4: Solvent Selection for Synthesis & Purification

Choosing the right solvent is critical for process optimization. The diagram below guides the selection based on the intended chemical transformation.

Figure 2: Decision matrix for solvent selection based on reaction chemistry and solubility.

4.1 Crystallization Strategy

To purify this intermediate, exploit the "Anti-Solvent" method:

-

Dissolve the crude material in a minimal amount of Dichloromethane or Ethyl Acetate (Good Solvent).

-

Slowly add Heptane or Hexane (Anti-Solvent).

-

The lipophilic nature of the

group allows it to stay in solution longer than impurities, but the high lattice energy of the fluoro-pyridine core will eventually drive crystallization upon saturation with the alkane.

References

-

Zafrani, Y., et al. (2017). "The Difluoromethyl Bioisoster: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

-

Glomme, A., et al. (2005). "Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities." Journal of Pharmaceutical Sciences.

Sources

Methodological & Application

Nucleophilic aromatic substitution (SNAr) on 2-Chloro-3-(difluoromethyl)-5-fluoropyridine

This Application Note and Protocol guide is designed for researchers utilizing 2-Chloro-3-(difluoromethyl)-5-fluoropyridine in medicinal chemistry and lead optimization. It addresses the specific regiochemical challenges and experimental conditions required for successful Nucleophilic Aromatic Substitution (SNAr).

Introduction & Molecule Analysis

2-Chloro-3-(difluoromethyl)-5-fluoropyridine is a high-value scaffold in drug discovery, offering a unique combination of lipophilicity modulation (via the -CHF2 group) and metabolic stability (via the C5-F atom).

For synthetic chemists, this substrate presents a "regioselectivity puzzle" with three potential reactive sites. Understanding the electronic landscape is critical to designing successful experiments without wasting valuable material.

Electronic Activation & Regioselectivity

The success of SNAr on this substrate relies on the stabilization of the Meisenheimer Complex intermediate.

-

Position 2 (Cl): Highly Reactive. This position is ortho to the ring nitrogen.[1] Nucleophilic attack here places the negative charge directly on the electronegative nitrogen atom, significantly stabilizing the transition state. The -CHF2 group at C3 (ortho to C2) further enhances electrophilicity via inductive electron withdrawal (-I effect).

-

Position 5 (F): Unreactive (SNAr). Although fluorine is typically a better leaving group than chlorine in SNAr due to high electronegativity, position 5 is meta to the ring nitrogen. A negative charge at C5 cannot be delocalized onto the nitrogen.[2] Consequently, displacement of the C5-fluorine does not occur under standard SNAr conditions.

-

Position 3 (-CHF2): Non-Leaving Group. This group acts solely as an activating Electron-Withdrawing Group (EWG).

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism.[1][2][3]

[4]

Experimental Design Strategy

Solvent Selection[1][3]

-

Polar Aprotic (Recommended): DMSO, DMF, or NMP.[4] These solvents solvate cations well but leave the nucleophilic anion "naked" and highly reactive.[4] Essential for weaker nucleophiles.

-

Protic Solvents: Ethanol, Isopropanol, or tert-Amyl alcohol. Useful for highly reactive amines to prevent over-reaction or for easier workup (precipitation).

Base Selection

-

Non-Nucleophilic Organic Bases: DIPEA (Hünig's base) or Et3N are standard for neutralizing the HCl byproduct.

-

Inorganic Bases: K2CO3 or Cs2CO3 are preferred when using polar aprotic solvents to ensure complete deprotonation of the nucleophile.

Temperature Control

While 2-chloropyridines are activated, the steric bulk of the 3-CHF2 group may require elevated temperatures (80–100 °C) compared to simple 2-chloropyridines.

Detailed Protocol: Amination with Morpholine

This protocol serves as a standard model for coupling primary and secondary amines.

Materials

| Reagent | Equiv.[1][3][5][6][7] | Role |

| 2-Chloro-3-(difluoromethyl)-5-fluoropyridine | 1.0 | Substrate |

| Morpholine | 1.2 | Nucleophile |

| DIPEA (N,N-Diisopropylethylamine) | 2.0 | Base / Acid Scavenger |

| DMSO (Dimethyl sulfoxide) | [0.5 M] | Solvent |

Step-by-Step Procedure

-

Setup:

-

To a clean, dry 20 mL scintillation vial (or round-bottom flask) equipped with a magnetic stir bar, add 2-Chloro-3-(difluoromethyl)-5-fluoropyridine (100 mg, 1.0 equiv).

-

Add anhydrous DMSO (1.1 mL) to achieve a concentration of ~0.5 M.

-

Add DIPEA (2.0 equiv) followed by Morpholine (1.2 equiv).

-

-

Reaction:

-

Seal the vessel and heat the mixture to 90 °C in a heating block or oil bath.

-

Note: The 3-CHF2 group provides steric hindrance; if conversion is slow at 2 hours, increase temperature to 110 °C.

-

Monitoring: Monitor by LC-MS or TLC (Hexane/EtOAc). Look for the disappearance of the starting material (m/z ~181/183) and formation of the product (m/z ~232).

-

-

Workup:

-

Dilute the mixture with Ethyl Acetate (EtOAc) (10 mL) and water (10 mL).

-

Transfer to a separatory funnel. Separate phases.

-

Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMSO.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purification:

-

The crude material is often pure enough for the next step.

-

If necessary, purify via flash column chromatography (SiO2, gradient 0-30% EtOAc in Hexanes).

-

Experimental Workflow Diagram

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Steric hindrance from 3-CHF2.[6] | Increase temperature to 120 °C; Switch solvent to NMP (higher boiling point). |

| Hydrolysis (OH product) | Wet solvent or hygroscopic base. | Use anhydrous DMSO; Ensure K2CO3 is dry; Use molecular sieves. |

| Regioselectivity Issues | Very rare for this substrate. | If C5-F displacement is suspected (unlikely), lower temperature and check proton NMR (loss of C2-H vs C5-H signals is not applicable here, check F-NMR shifts). |

| Substrate Decomposition | Base-mediated degradation of CHF2. | Avoid extremely strong bases (e.g., NaH, KOtBu) at high temps. Stick to Carbonates or DIPEA.[3] |

References

-

General Mechanism of Pyridine SNAr

- Fluorine Effect in SNAr: Chambers, R. D. Fluorine in Organic Chemistry; Wiley-Interscience, 2004. (Explains the activating effect of ortho-fluorine and difluoromethyl groups).

-

Analogous Reaction Conditions (Benchchem Protocol Database)

- Protocol for SNAr on 2-Chloro-3-trifluoromethylpyridine. (Analogous electronic & steric environment).

-

(General reference for fluoropyridine reactivity).

- Safety of Difluoromethyl groups: Generally stable, but avoid strong organolithiums which can cause alpha-elimination to carbenes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine [benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES - Lookchem [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-(difluoromethyl)-5-fluoropyridine

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Pyridines and Advanced C-N Bond Formation

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and agrochemicals. The introduction of fluorine-containing substituents, such as the difluoromethyl group, can profoundly and beneficially alter the physicochemical properties of these molecules, enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. The target substrate, 2-Chloro-3-(difluoromethyl)-5-fluoropyridine, is a highly valuable, electronically-deficient building block for the synthesis of novel active pharmaceutical ingredients (APIs).

Traditional methods for the amination of such electron-deficient heteroaryl chlorides often require harsh conditions and suffer from limited scope. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile methodology for the formation of carbon-nitrogen (C-N) bonds.[1] Its broad functional group tolerance and applicability to challenging substrates make it an indispensable tool in drug discovery and development.[2]

This guide provides a detailed technical overview and actionable protocols for the successful application of the Buchwald-Hartwig amination to 2-Chloro-3-(difluoromethyl)-5-fluoropyridine. As a Senior Application Scientist, the following content is synthesized from established principles of organometallic chemistry and field-proven insights to ensure both scientific integrity and practical success.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5] The key to a successful transformation lies in facilitating each step of this cycle, particularly the often rate-limiting oxidative addition to the robust C-Cl bond.[6]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the pyridine. This is a critical and often challenging step for aryl chlorides. The use of bulky, electron-rich phosphine ligands is crucial to promote this process.[6][7]

-

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido intermediate.[4]

-

Reductive Elimination: This final step involves the formation of the desired C-N bond and regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4][5] A productive reductive elimination must be faster than competing side reactions, such as beta-hydride elimination which can lead to hydrodehalogenation.[8][9]

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

Materials and Reagents

-

Substrate: 2-Chloro-3-(difluoromethyl)-5-fluoropyridine

-

Amine: e.g., Morpholine (or other primary/secondary amine)

-

Palladium Precatalyst: XPhos Pd G3 (CAS: 1445085-55-1)

-

Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Base: Sodium tert-butoxide (NaOtBu)

-

Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

-

Reaction Vessel: Schlenk tube or sealed vial

-

Inert Gas: Argon or Nitrogen

Rationale for Reagent Selection:

-

Precatalyst (XPhos Pd G3): Third-generation (G3) Buchwald precatalysts are air- and moisture-stable, ensuring convenient handling and providing reliable, rapid generation of the active L-Pd(0) species in solution.[3][10][11] XPhos is a bulky, electron-rich biarylphosphine ligand that is highly effective for the amination of challenging aryl chlorides, including electron-deficient heteroaryl chlorides.[2]

-

Base (NaOtBu): A strong, non-nucleophilic base is essential for the efficient deprotonation of the coordinated amine without competing in nucleophilic attack. Sodium tert-butoxide is the most commonly employed and effective base for these transformations.[6]

-

Solvent (Toluene/Dioxane): These are standard, relatively non-polar aprotic solvents for Buchwald-Hartwig aminations. They must be anhydrous and degassed as water and oxygen can deactivate the catalyst.[6]

Step-by-Step Protocol: Amination with Morpholine

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

-

Reaction Setup (under inert atmosphere, e.g., in a glovebox):

-

To a dry Schlenk tube or vial equipped with a magnetic stir bar, add 2-Chloro-3-(difluoromethyl)-5-fluoropyridine (1.0 mmol, 1.0 equiv).

-

Add XPhos Pd G3 (0.02 mmol, 2 mol%).

-

Add Sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

-

Sealing and Purging:

-

Seal the vessel with a septum or screw cap.

-

If not in a glovebox, connect the vessel to a Schlenk line and perform at least three cycles of evacuating and backfilling with an inert gas (Argon or Nitrogen).

-

-

Addition of Liquids:

-

Add anhydrous, degassed toluene or 1,4-dioxane (5 mL, 0.2 M) via syringe.

-

Add morpholine (1.2 mmol, 1.2 equiv) via syringe.

-

-

Reaction:

-

Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

-

Monitoring:

-

Monitor the reaction progress by TLC, LC-MS, or GC-MS by taking small aliquots from the reaction mixture. The disappearance of the starting material indicates reaction completion.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

-

Combine the filtrates and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Expected Results and Substrate Scope

The proposed protocol is expected to be robust for a variety of amine nucleophiles. However, reaction efficiency can vary depending on the steric and electronic properties of the amine.

| Amine Class | Example Amine | Expected Reactivity/Yield | Key Considerations |

| Secondary Cyclic Amines | Morpholine, Piperidine | High (Typically >85%) | Generally excellent coupling partners. |

| Primary Aliphatic Amines | n-Butylamine, Benzylamine | Good to High (70-95%) | Prone to double arylation if excess aryl halide is present. Can increase risk of hydrodehalogenation.[8] |

| Secondary Acyclic Amines | Dibutylamine | Moderate to Good (50-80%) | Steric hindrance can slow the reaction; may require higher catalyst loading or longer reaction times. |

| Aromatic Amines (Anilines) | Aniline, 4-Methoxyaniline | Good to High (75-95%) | Generally couple well. Electron-donating groups on the aniline can accelerate the reaction. |

| Heterocyclic Amines | Indole, Pyrazole | Moderate to Good | May require specific ligand/base screening as the heterocycle nitrogen can coordinate to palladium. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive Catalyst (Oxygen/Moisture) 2. Inefficient Oxidative Addition 3. Pyridine Inhibition | 1. Ensure strictly anhydrous and degassed reagents/solvent. Use a fresh bottle of base.[6] 2. Increase temperature to 110 °C. Increase catalyst loading to 3-5 mol%.[6] 3. The use of a bulky ligand like XPhos is designed to mitigate this. Ensure proper ligand-to-palladium ratio. |

| Significant Hydrodehalogenation | 1. Presence of water 2. Slow Reductive Elimination 3. Base Impurities | 1. Scrupulously dry all reagents and solvent.[6] 2. Consider switching to a different bulky ligand (e.g., RuPhos, BrettPhos) which may alter the rate of reductive elimination.[9] 3. Use high-purity, anhydrous sodium tert-butoxide.[6] |

| Formation of Side Products | 1. Double arylation of primary amines 2. Reaction with other functional groups | 1. Use a slight excess of the primary amine (1.2-1.5 equiv) relative to the aryl chloride. 2. If the amine contains other nucleophilic sites (e.g., a phenol), protection may be necessary.[12] |

| Difficulty in Purification | 1. Residual Palladium 2. Similar Polarity of Product & SM | 1. Pass the crude product through a plug of silica or use a palladium scavenger. 2. Optimize the eluent system for column chromatography; a shallow gradient may be required. |

References

- BenchChem. (2025).

- Benchchem. (n.d.).

-

ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

-

ResearchGate. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

-

National Center for Biotechnology Information. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]

-

ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

-

University of Florida. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Link]

-

Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

-

Johnson Matthey. (n.d.). Buchwald precatalysts G2 and G3. [Link]

-

University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link]

-

MDPI. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. [Link]

-

Thieme. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. [Link]

-

ACS Publications. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

Sources

- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 2. research.rug.nl [research.rug.nl]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]

- 11. mdpi.com [mdpi.com]

- 12. reddit.com [reddit.com]

Scalable synthesis of 2-Chloro-3-(difluoromethyl)-5-fluoropyridine for process chemistry

An Application Note for Process Chemistry

Abstract

This application note provides a comprehensive guide to a scalable synthetic route for 2-Chloro-3-(difluoromethyl)-5-fluoropyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The difluoromethyl group serves as a valuable bioisostere for hydroxyl or thiol groups, enhancing properties like metabolic stability and membrane permeability.[1][2] This guide details a robust, multi-step process designed for scale-up, focusing on a key halogen exchange (Halex) reaction. We will delve into the causality behind experimental choices, process optimization, safety protocols, and analytical validation, providing researchers and drug development professionals with a practical framework for implementation in a process chemistry setting.

Introduction: The Significance of Fluorinated Pyridines

Fluorinated pyridine derivatives are a cornerstone of modern medicinal and agricultural chemistry.[3][4] The strategic incorporation of fluorine atoms and fluoroalkyl groups can profoundly influence a molecule's physicochemical and biological properties, including lipophilicity, binding affinity, and metabolic stability.[5] The difluoromethyl (-CF₂H) group, in particular, has gained significant attention as it can act as a lipophilic hydrogen bond donor, a unique feature not shared by the more common trifluoromethyl (-CF₃) group.[2]

However, the regioselective introduction of multiple, distinct halogen substituents onto a pyridine ring on an industrial scale presents significant challenges.[6] Direct C-H functionalization methods, while elegant, often lack the regioselectivity required for large-scale production of specific isomers.[3][6] Therefore, robust, step-wise synthetic strategies starting from readily available precursors are essential. This document outlines such a strategy, focusing on the well-established and scalable halogen exchange (Halex) reaction, a common industrial method for producing fluorinated aromatics.[7][8]

Overview of the Synthetic Strategy

The proposed synthesis is a two-part process designed for scalability and control. It avoids direct, and often unselective, multi-halogenation by building the molecule sequentially.

-

Part I: Synthesis of the Key Intermediate. We begin with the synthesis of 2,5-dichloro-3-(difluoromethyl)pyridine . This intermediate strategically positions the chloro- and difluoromethyl- groups, setting the stage for the final, selective fluorination.

-

Part II: Regioselective Halogen Exchange (Halex). The final step involves the selective conversion of the 5-chloro substituent to a fluoro group via a nucleophilic aromatic substitution using an alkali metal fluoride.

This linear approach allows for purification and characterization at the intermediate stage, ensuring high purity of the final active pharmaceutical ingredient (API) precursor.

Figure 1: Overall synthetic workflow from starting material to purified final product.

Part I: Synthesis of Intermediate: 2,5-Dichloro-3-(difluoromethyl)pyridine

The synthesis of the key intermediate is achieved in two reliable and scalable steps starting from 2,5-dichloro-3-methylpyridine.

Step A: Side-Chain Chlorination

Principle: Free-radical chlorination of the methyl group is a well-established industrial process. The reaction is initiated by UV light or a radical initiator (e.g., AIBN) and proceeds until the methyl group is converted to a dichloromethyl group. Over-chlorination to the trichloromethyl group is a potential side reaction that must be controlled by careful monitoring of reagent stoichiometry and reaction time.

Protocol:

-

Reactor Setup: Charge a suitable glass-lined reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and a UV lamp with 2,5-dichloro-3-methylpyridine (1.0 equiv) and a suitable solvent like carbon tetrachloride or chlorobenzene.

-

Inerting: Purge the reactor with dry nitrogen.

-

Initiation: Heat the mixture to reflux (approx. 77°C for CCl₄). Once refluxing, turn on the UV lamp to initiate the reaction.

-

Chlorination: Introduce chlorine gas (Cl₂, 2.0-2.2 equiv) subsurface at a controlled rate, ensuring the reaction temperature remains stable. The reaction is exothermic and may require external cooling.

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) to track the disappearance of the starting material and the formation of mono-, di-, and trichlorinated products. Stop the chlorine feed once the desired conversion to the dichloromethyl intermediate is achieved.

-

Work-up: After completion, cool the reaction mixture and purge with nitrogen to remove excess chlorine and HCl gas. The resulting solution of 2,5-dichloro-3-(dichloromethyl)pyridine is typically used directly in the next step without purification.

Step B: Dichloromethyl to Difluoromethyl Conversion

Principle: This step involves a halogen exchange reaction, substituting the two chlorine atoms on the side chain with fluorine. A common and effective reagent for this transformation at scale is antimony trifluoride (SbF₃), often with a catalytic amount of a Lewis acid like antimony pentachloride (SbCl₅) to enhance reactivity.

Protocol:

-

Reactor Setup: In a separate, dry, and inerted reactor, charge antimony trifluoride (SbF₃, >1.0 equiv relative to the dichloromethyl group).

-

Catalyst Addition: Add a catalytic amount of SbCl₅ (approx. 5 mol%).

-

Reagent Addition: Slowly add the crude solution of 2,5-dichloro-3-(dichloromethyl)pyridine from the previous step to the heated SbF₃ slurry at 130-150°C. The reaction is exothermic.

-

Reaction: Maintain the temperature for 2-4 hours after the addition is complete. Monitor the reaction by GC for the formation of the difluoromethyl product.

-

Work-up and Isolation: Cool the reaction mixture. The product can be isolated by fractional vacuum distillation. The resulting 2,5-dichloro-3-(difluoromethyl)pyridine should be a clear liquid.

Part II: Scalable Halogen Exchange for 2-Chloro-3-(difluoromethyl)-5-fluoropyridine

This final transformation is the most critical step, relying on the subtle differences in reactivity between the two chlorine atoms on the pyridine ring.

Principle and Mechanistic Insights

The Halex reaction is a nucleophilic aromatic substitution (SNAr). The pyridine ring is electron-deficient, making it susceptible to attack by nucleophiles like the fluoride ion (F⁻). The rate of substitution is highly dependent on the position of the leaving group (Cl⁻).

-

Positional Reactivity: In general, chloro-substituents at the 2- and 4- (or 6-) positions of the pyridine ring are significantly more activated towards nucleophilic attack than those at the 3- and 5- positions. This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.

-

Challenge: In our intermediate, 2,5-dichloro-3-(difluoromethyl)pyridine, both chlorine atoms are in less activated positions (2- and 5-). However, the electron-withdrawing nature of the adjacent difluoromethyl group and the ring nitrogen provides sufficient activation. The 2-position is generally more reactive than the 5-position.

-

Achieving Selectivity: To favor substitution at the 5-position over the more electronically favored 2-position, the reaction must be kinetically controlled. Process parameters such as temperature, solvent, and the nature of the fluoride source are critical. Using a phase-transfer catalyst can enhance the nucleophilicity of the fluoride anion, allowing for lower reaction temperatures, which can improve selectivity. A patent for a similar process highlights the use of a polar aprotic diluent mixture to optimize yield and selectivity.[9]

Figure 2: Logical relationship of process parameters influencing regioselectivity in the Halex reaction.

Detailed Protocol for Halex Reaction

Safety First: This reaction involves high temperatures and anhydrous, finely-divided potassium fluoride, which is hygroscopic and can release corrosive HF if exposed to acid. All operations must be conducted in a dry, inert atmosphere. Personnel must wear appropriate PPE, including acid-resistant gloves and face shields.[7]

-

Reactor Preparation: Charge a reactor suitable for high temperatures (e.g., Hastelloy) with a polar aprotic solvent such as sulfolane or N,N'-dimethylpropyleneurea (DMPU).[9] Add finely-divided, spray-dried potassium fluoride (KF, 1.5-2.5 equiv).

-

Drying: Heat the KF/solvent slurry under vacuum to remove any trace amounts of water. Azeotropic removal of water with an aromatic hydrocarbon co-solvent is also an effective technique.[8]

-

Catalyst Addition: After cooling slightly under a nitrogen atmosphere, add a phase-transfer catalyst such as 18-crown-6 or tetraphenylphosphonium bromide (0.05-0.1 equiv).[10]

-

Reagent Addition: Heat the mixture to the target reaction temperature (180-240°C). Slowly add the 2,5-dichloro-3-(difluoromethyl)pyridine intermediate (1.0 equiv) to the reactor over several hours.

-

Reaction and Monitoring: Maintain the reaction temperature for 10-20 hours. Monitor the reaction progress by GC, analyzing for the disappearance of starting material and the ratio of the desired product to any undesired isomers (e.g., 2-fluoro-5-chloro-3-(difluoromethyl)pyridine).

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture.

-

Filter the slurry to remove KF and other inorganic salts.

-

The crude product is isolated from the high-boiling solvent by fractional vacuum distillation.

-

Further purification can be achieved by crystallization from a suitable solvent system (e.g., heptane/toluene) to achieve the desired purity.[11]

-

Process Optimization Data

The following table summarizes key parameters and their typical impact on the Halex reaction, based on literature for analogous transformations.[9][10]

| Parameter | Range | Rationale & Impact on Process |

| Temperature | 180 - 240 °C | Higher temperatures increase reaction rate but can decrease selectivity, leading to more of the 2-fluoro isomer. Optimization is key.[9] |

| Fluoride Source | Spray-dried KF, CsF | KF is cost-effective for large scale. Must be anhydrous and finely milled to maximize surface area and reactivity. CsF is more reactive but more expensive.[10][11] |

| Solvent | Sulfolane, DMPU, NMP | High-boiling polar aprotic solvents are required to dissolve the fluoride salt (with a catalyst) and reach necessary temperatures.[9] |

| KF Stoichiometry | 1.5 - 2.5 equiv | A molar excess is required to drive the reaction to completion. |

| Phase Transfer Cat. | 18-Crown-6, TPPB | Increases the solubility and nucleophilicity of the fluoride ion, allowing for potentially lower temperatures and improved selectivity.[10] |

| Reaction Time | 10 - 20 hours | Must be optimized with temperature to achieve high conversion without promoting byproduct formation. |

Characterization and Quality Control

Rigorous analytical control is essential to validate the process and ensure the final product meets specifications.

-

Gas Chromatography (GC): Primary tool for in-process control, monitoring reaction conversion and isomer ratios.

-

HPLC: Used for final product purity assessment and quantification of impurities.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure of the intermediate and final product. The ¹⁹F NMR is crucial for confirming the presence and location of the -CF₂H and aryl-F groups. The ¹H NMR will show a characteristic triplet for the -CF₂H proton.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify byproducts.

Safety and Environmental Considerations

-

Reagent Handling: Many fluorinating agents and the potential for HF formation require specialized handling protocols and equipment.[7] Difluoromethylation reagents can also be toxic.[1] All transfers should be done in closed systems.

-

Pressure and Temperature: Halex reactions are run at high temperatures and can generate pressure. Reactors must be appropriately rated and equipped with pressure relief systems.

-

Waste Disposal: Solvents and inorganic salts must be disposed of according to local environmental regulations. High-boiling solvents like sulfolane should be recovered and recycled where possible to improve process economics and sustainability.

Conclusion

The synthetic route detailed in this application note provides a scalable and robust method for the production of 2-Chloro-3-(difluoromethyl)-5-fluoropyridine. By leveraging a strategic intermediate and carefully controlling the parameters of the critical halogen exchange step, high yields and purities can be achieved. This guide serves as a foundational protocol for process chemists, enabling further optimization and scale-up for the manufacturing of this valuable chemical intermediate.

References

-

Site-selective C−H difluoromethylation of pyridines a Bioactive... - ResearchGate. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Zheng, Y., Toth, A. A., & Widen, J. C. (2016). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic letters, 18(19), 5154–5157. [Link]

-

Wang, Q., et al. (2022). Photocatalyzed difluoroalkylation of pyridine N-oxides. Synthetic Communications, 52(17), 1-8. [Link]

- Grotenhuis, P. A. M., & Pfflwitz, P. E. (1986). Process for the preparation of fluorinated pyridines. European Patent No. EP 0192287 A2.

-

Harsanyi, A., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications, 10(1), 323. [Link]

-

University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Retrieved February 14, 2026, from [Link]

-

Miao, W., et al. (2021). Nickel-Catalyzed Reductive 2-Pyridination of Aryl Iodides with Difluoromethyl 2-Pyridyl Sulfone. Organic Letters, 23(3), 836-840. [Link]

-

Shanxian Xinrun Chem Co Ltd. (n.d.). Method for improving fluorination reaction effect in synthesis process of 2-chloro-5-trifluoromethylpyridine and matched system. Patsnap Eureka. Retrieved February 14, 2026, from [Link]

-

Nagano, E., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 130-141. [Link]

-

Organic Syntheses. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. [Link]

-

Danneels, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. [Link]

- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents. (n.d.).

- G. L. E. (1997). Process for the preparation of 2,3-difluoro-5-halopyridines. U.S. Patent No. US5650517A.

-

Shen, Y., et al. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3045-3060. [Link]

-

Ji, Y., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 133(22), 8516-8519. [Link]

- Cremer, T. L. (1990). Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. U.S. Patent No. US4973698A.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 5. Difluoromethylthiolator: A Toolbox of Reagents for Difluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]

- 10. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 11. Page loading... [guidechem.com]

Application Note: Strategic Lithiation and Functionalization of Fluorinated Pyridines for Drug Discovery

Executive Summary

Fluorinated pyridines are privileged scaffolds in modern drug discovery, prized for their ability to enhance metabolic stability, modulate physicochemical properties, and improve binding interactions. However, the selective functionalization of these electron-deficient heterocycles presents a significant synthetic challenge. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of organolithium reagents for the regioselective lithiation and subsequent functionalization of fluorinated pyridines. We will delve into the mechanistic rationale behind reagent selection, provide field-proven protocols, and offer troubleshooting insights to enable the efficient synthesis of diverse, highly functionalized pyridine derivatives.

The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely employed strategy to optimize pharmacokinetic and pharmacodynamic profiles.[1] When installed on a pyridine ring, fluorine's high electronegativity can significantly lower the pKa of the pyridine nitrogen, reducing unwanted interactions with metabolic enzymes or off-target proteins. Furthermore, a C-F bond can act as a "metabolic shield," blocking sites susceptible to oxidative metabolism and thereby increasing the drug's half-life. The reaction of 2-fluoropyridine with sodium ethoxide, for example, is 320 times faster than that of 2-chloropyridine, highlighting the unique reactivity imparted by fluorine.[2][3] This enhanced reactivity can be harnessed for the efficient synthesis of complex molecules.[2][3]

The Challenge of Regioselectivity in Pyridine Lithiation

The direct deprotonation of pyridines, known as directed ortho-metalation (DoM), is a powerful method for C-H functionalization.[4][5] The pyridine nitrogen atom and other directing metalating groups (DMGs) can coordinate to a lithium base, directing deprotonation to the adjacent ortho-position.[4][6][7][8] However, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic addition by highly reactive bases like alkyllithiums.[6][9]

The presence of a fluorine substituent adds another layer of complexity. Its strong inductive effect acidifies the ortho-protons, influencing the site of lithiation. The choice of base, solvent, and temperature becomes critical to control the regioselectivity and avoid side reactions.[7][10]

The Chemist's Toolkit: Key Reagents for Directed ortho-Metalation (DoM)

The selection of the appropriate lithiating agent is paramount for a successful and regioselective reaction. The choice depends on the substrate's electronic and steric properties, as well as the desired outcome.

Lithium Diisopropylamide (LDA): The Workhorse

LDA is a strong, non-nucleophilic, and sterically hindered base, making it a common choice for the deprotonation of pyridines while minimizing the risk of nucleophilic addition.[6][7][11] It is particularly effective for lithiating positions activated by a fluorine substituent. Rate studies on the LDA-mediated ortho-lithiation of 2-fluoropyridine have shown a complex mechanism involving substrate-assisted deaggregation of LDA dimers.[12][13]

-

Mechanism: LDA typically operates under kinetic control at low temperatures (-78 °C), deprotonating the most acidic proton accessible.[12][13] The reaction is often performed in anhydrous ethereal solvents like THF.[6]

-

Advantages: Readily available, highly basic, and its steric bulk prevents addition to the pyridine ring.

-

Limitations: Highly sensitive to temperature and moisture. Traces of LiCl can significantly affect reaction rates.[13]

Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP): The Bulky Base

LiTMP is even more sterically hindered than LDA, which can lead to different regioselectivities.[6][7] Its bulkiness can direct metalation to less sterically hindered but potentially less acidic sites.[14] This makes it a valuable tool when LDA provides the undesired regioisomer.

-

Mechanism: Similar to LDA, LiTMP acts as a strong, non-nucleophilic base. Its increased steric profile can be exploited to achieve complementary regioselectivity.

-

Advantages: Excellent for avoiding nucleophilic addition and for achieving lithiation at sterically accessible positions.

-

Limitations: Can be less reactive than LDA, sometimes requiring higher temperatures or longer reaction times.

Knochel-Type Turbo-Bases (TMPMgCl·LiCl): The Modern Solution